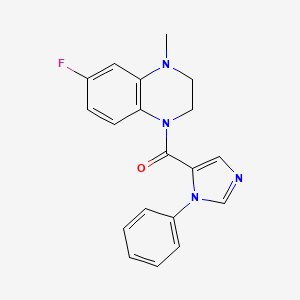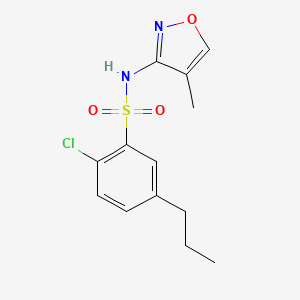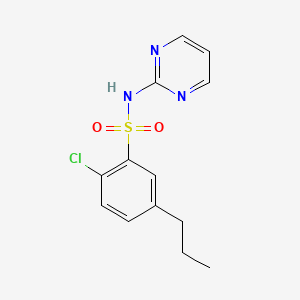
4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide, also known as PEPB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamide-based inhibitors that target protein kinases, which are enzymes involved in cell signaling pathways.
作用机制
4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which are involved in cell signaling pathways. By inhibiting the activity of protein kinases, 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has also been shown to inhibit the activity of AKT, which is involved in insulin signaling and glucose metabolism. This suggests that 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide may have potential therapeutic applications in treating diabetes and other metabolic disorders.
实验室实验的优点和局限性
4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of protein kinases. 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide is also relatively stable and can be stored for long periods of time. However, 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide can also have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are several future directions for research on 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide. One area of research is to study the effects of 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide on other protein kinases and signaling pathways. This could provide insight into the potential therapeutic applications of 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide for other diseases. Another area of research is to develop more potent and selective inhibitors of protein kinases, which could improve the efficacy of cancer therapy. Additionally, research could focus on developing new methods for solubilizing 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide in aqueous solutions, which could expand its use in biochemical assays.
合成方法
4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-bromo-N-pyrimidin-2-ylbenzenesulfonamide with sodium hydride in dimethylformamide to form a potassium salt intermediate. This intermediate is then reacted with 2-pyrazole ethanol in the presence of cesium carbonate to form 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide. The final product is purified using column chromatography.
科学研究应用
4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of various protein kinases, including AKT, which is a key regulator of cell survival and proliferation. 4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy. It has also been studied for its potential use in treating other diseases, such as diabetes and inflammation.
属性
IUPAC Name |
4-(2-pyrazol-1-ylethoxy)-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-24(22,19-15-16-7-1-8-17-15)14-5-3-13(4-6-14)23-12-11-20-10-2-9-18-20/h1-10H,11-12H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWMSPZKGFWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-2-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]propanamide](/img/structure/B6622761.png)

![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622778.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)
![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)



![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)